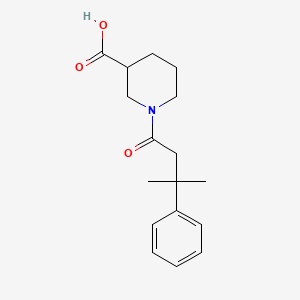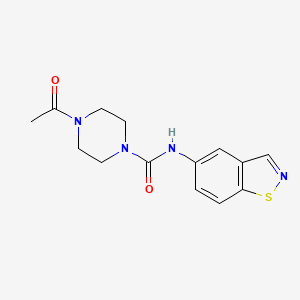![molecular formula C14H18N2O2 B7678784 1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole](/img/structure/B7678784.png)
1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. MPP is a pyrazole derivative that belongs to the class of compounds known as "arylalkoxy pyrazoles."
Mecanismo De Acción
1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole is believed to exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, inhibiting the growth of cancer cells, and improving cognitive function. This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress and prevent cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole in lab experiments is its high potency and specificity for COX-2 inhibition. This allows researchers to study the effects of COX-2 inhibition on various biological processes with high precision. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for research on 1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole, including:
1. Developing new derivatives of this compound with improved pharmacological properties and reduced toxicity.
2. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
3. Studying the effects of this compound on the gut microbiome and its potential role in the development of gut-related diseases.
4. Exploring the use of this compound as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been shown to have anti-inflammatory, analgesic, and herbicidal properties, making it a promising candidate for various applications. Future research on this compound may lead to the development of new therapeutic agents and materials with unique properties.
Métodos De Síntesis
1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole can be synthesized using a variety of methods, including the reaction of 3-(3-hydroxypropyl)phenol with 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields this compound as a white solid.
Aplicaciones Científicas De Investigación
1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. In agriculture, this compound has been used as a herbicide due to its ability to inhibit the growth of weeds. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
1-methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(2)18-13-6-4-5-12(7-13)10-17-14-8-15-16(3)9-14/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSNCSIIIJFBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)COC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)

![1-(3-Fluoropyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7678729.png)
![4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole](/img/structure/B7678734.png)

![2-[ethyl-[methyl(propan-2-yl)carbamoyl]amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7678745.png)
![5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole](/img/structure/B7678749.png)
![N-[3-(diethylamino)-3-oxopropyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7678757.png)
![1-ethyl-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)cyclopentane-1-carboxamide](/img/structure/B7678760.png)
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
![5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one](/img/structure/B7678779.png)
![1-Benzyl-1-[(4-hydroxyoxan-4-yl)methyl]-3-methyl-3-propan-2-ylurea](/img/structure/B7678791.png)
![1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678798.png)
![N-[4-(2-hydroxyethylsulfanylmethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7678808.png)
